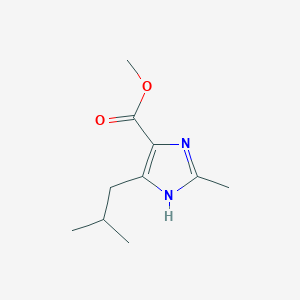![molecular formula C12H13NO2 B1416599 (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one CAS No. 1820583-17-2](/img/structure/B1416599.png)
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Descripción general
Descripción
Oxazoles are five-membered heterocyclic ring structures containing an oxygen in the 1-position and a nitrogen in the 3-position . They are found in various biologically active compounds and have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Synthesis
- The compound has been explored in the context of cycloaddition reactions, particularly intermolecular 1,3-dipolar cycloadditions. These reactions have led to the synthesis of new chiral 1H-pyrrolo[1,2-c]thiazole derivatives, indicating potential applications in the development of novel compounds with specific chiral configurations (Melo, Gomes, Gonsalves, Paixão, Beja, Silva, & Veiga, 2002).
- Another application is seen in the synthesis and characterization of oxazole-5(4H)-one derivatives, evaluated for antioxidant activity. This involves novel hippuric acid derivatives, indicating a route for synthesizing compounds with potential biological activities (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).
Structural and Mechanistic Studies
- Structural determination studies using X-ray crystallography have been conducted on related compounds. Such studies are crucial for understanding the molecular configuration and potential reactivity of these compounds (Zhang, Pan, & Xia, 2015).
- The compound also finds application in the synthesis of chiral aminophenols based on proline. These aminophenols are used as ligands in enantioselective additions, showcasing the utility of the compound in asymmetric synthesis (Ge, Shen, Zhang, Lu, & Lu, 2010).
Pharmaceutical Research
- In pharmaceutical research, derivatives of the compound have been utilized in the synthesis of optically active α-branched prolines, highlighting its role in the development of novel pharmaceutical agents (Artman, Rafferty, Williams, Aaron, Davis, & Brummond, 2009).
Coordination Chemistry
- The compound and its derivatives have been studied in the context of coordination chemistry, particularly with transition metal complexes. This is significant in catalysis and the development of chiral auxiliaries in asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).
Synthesis of Heterocyclic Frameworks
- Efficient synthesis methods have been developed for creating heterocyclic frameworks that incorporate elements like piperidine and pyridine, starting from compounds like (3R,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one. This demonstrates the compound's role in expanding the repertoire of organic synthesis (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).
Propiedades
IUPAC Name |
(3R,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURKKNDNLSPPQY-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1CO[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)




![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)



